2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 2-fluorophenylmethylsulfanyl group at position 2 and a 3-(trifluoromethyl)benzoyl moiety at position 1 of the dihydroimidazole ring. This compound (CAS: 851807-29-9) exemplifies structural motifs common in medicinal and materials chemistry, where fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity . While direct biological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored for pharmacological activity, particularly in targeting enzymes or receptors where electron-withdrawing substituents modulate binding affinity.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-7-2-1-4-13(15)11-26-17-23-8-9-24(17)16(25)12-5-3-6-14(10-12)18(20,21)22/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEWAMYDZPISJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the fluorinated aromatic groups. Common synthetic routes may include:
Formation of the Imidazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Groups: This can be achieved through nucleophilic aromatic substitution reactions, where fluorinated benzene derivatives are reacted with suitable nucleophiles.
Addition of the Sulfanyl Group: This step may involve the use of thiol reagents under mild conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the aromatic groups.
Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the type of substitution, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, showcasing IC50 values in the low micromolar range . The presence of trifluoromethyl groups is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Anti-inflammatory Properties
Compounds containing the imidazole framework have been investigated for their anti-inflammatory properties. The compound under discussion may exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases . Preliminary data suggests that it could outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin in specific assays.
Agrochemical Applications
The compound's unique structure also positions it as a candidate for agrochemical applications. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide. Research indicates that derivatives with similar functionalities can effectively control agricultural pests while exhibiting low toxicity to non-target organisms .
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the anticancer efficacy of structurally similar imidazole derivatives. One study reported that compounds with trifluoromethyl substitutions showed enhanced selectivity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values significantly lower than those observed for standard chemotherapeutics .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory effects of imidazole derivatives. The tested compounds demonstrated a marked reduction in inflammatory markers in vitro, suggesting that modifications to the imidazole core can lead to improved therapeutic profiles for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, and molecular properties. Key structural variations include fluorophenyl positioning, sulfanyl vs. sulfonyl groups, and benzoyl modifications.
Table 1: Comparison of Structural and Physicochemical Properties
Substituent Effects on Reactivity and Properties
- Sulfanyl vs. Sulfonyl : Sulfanyl (thioether) groups, as in the target compound, are less polar than sulfonyl analogs (e.g., ), impacting solubility and membrane permeability.
Structural and Crystallographic Insights
- Crystallographic studies of related imidazoles (e.g., ) reveal planar ring systems stabilized by π-π interactions. The trifluoromethyl group’s bulk may influence crystal packing and stability .
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a synthetic derivative of imidazole, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C14H12F3N2S
- Molar Mass : 314.32 g/mol
- CAS Number : 1445684-82-1
The presence of a fluorophenyl group and a trifluoromethyl group suggests that the compound may exhibit unique electronic properties that could enhance its biological activity.
Antitumor Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) indicated that certain imidazole derivatives could inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 | |
| NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of DNA-dependent enzymes, which are common pathways for antitumor agents .
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have also been explored extensively. The compound's structure supports potential activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). Preliminary studies indicate that modifications in the aryl groups significantly influence antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | <10 µg/mL |
| E. coli | <15 µg/mL |
The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Other Pharmacological Activities
Beyond antitumor and antimicrobial effects, imidazole derivatives have been investigated for their anti-inflammatory properties. Some studies report that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Antitumor Activity : A recent study evaluated a series of imidazole derivatives against lung cancer cell lines. The results indicated that modifications at the nitrogen position significantly affected cytotoxicity and selectivity towards cancer cells versus normal fibroblast cells .
- Antimicrobial Screening : Another study focused on various substituted imidazoles, demonstrating potent activity against resistant bacterial strains. The study emphasized structure-activity relationships (SAR) that could guide future drug development .
Q & A
Q. What are the established synthetic protocols for synthesizing 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Imidazole Formation: Condensation of thiourea derivatives with α-halo ketones or aldehydes under reflux conditions (e.g., ethanol, 80°C, 12 hours) to form the dihydroimidazole ring .
Sulfanyl Group Introduction: Alkylation of the imidazole core with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6–8 hours .
Benzoylation: Reaction with 3-(trifluoromethyl)benzoyl chloride using a coupling agent (e.g., DCC/DMAP) in dichloromethane at room temperature for 24 hours .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- H and C NMR: Assign peaks for dihydroimidazole protons (δ 3.2–3.5 ppm), trifluoromethyl group (δ 120–125 ppm, F NMR), and benzoyl carbonyl (δ 170 ppm) .
- IR Spectroscopy: Confirm S–C (2550 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 423.1) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., dihydroimidazole ring conformation) .
Key Tip: Cross-validate data with computational tools (e.g., DFT for NMR chemical shift predictions) to resolve structural ambiguities .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Testing: Use broth microdilution (MIC values against S. aureus or C. albicans) .
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (48-hour exposure, 10–100 µM range) .
Note: Include positive controls (e.g., imidazole-based drugs like ketoconazole) to benchmark activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) for sulfanyl group introduction; DMF improves solubility of fluorinated intermediates .
- Catalyst Optimization: Replace DCC with EDC/HOBt for benzoylation to reduce side-product formation .
- Temperature Gradients: Use microwave-assisted synthesis (100°C, 30 minutes) for imidazole ring formation to enhance yield by 15–20% .
Case Study: A 2023 study achieved 85% yield in Step 2 by switching to ionic liquid ([BMIM]BF₄) as a solvent, reducing reaction time to 4 hours .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Multi-Technique Validation: Combine H/C NMR, IR, and X-ray crystallography to cross-check computational models (e.g., Gaussian-optimized geometries) .
- Dynamic NMR: Analyze temperature-dependent H NMR to detect conformational flexibility in the dihydroimidazole ring .
- Isotopic Labeling: Use F-labeled analogs to clarify electronic effects of the trifluoromethyl group on chemical shifts .
Example: A 2025 study resolved conflicting C NMR signals by correlating DFT-calculated shifts with X-ray-derived torsion angles .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group in bioactivity?
Methodological Answer:
Analog Synthesis: Prepare derivatives with -CF₃ replaced by -CH₃, -Cl, or -NO₂ groups .
Biological Profiling: Compare IC₅₀ values in enzyme assays and logP values (HPLC-measured) to correlate lipophilicity with activity .
Molecular Docking: Map interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., CYP51 active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
